Scientific Field: Biochemistry
Application Summary: “1,3-Bis(bromomethyl)-5-methylbenzene” is a reagent used in the synthesis of sphingosine kinase 2 inhibitors.
Application Summary: “3,5-Bis(bromomethyl)toluene” can be used in the bromomethylation of aromatic compounds.
Methods of Application: The bromomethylation can be achieved by adding a solution of HBr in acetic acid to a mixture of acetic acid, paraformaldehyde, and an aromatic compound.
Results or Outcomes: The bromomethylation of aromatic compounds provides synthetically valuable intermediates.
Application Summary: “1,3-Bis(bromomethyl)-5-methylbenzene” is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks.
Methods of Application: The bromomethylation of thiols can be achieved using paraformaldehyde and HBr/AcOH.
Results or Outcomes: The bromomethyl thiol derivatives have potential synthetic utility, such as for the generation of organometallics by metal–halogen exchange.
Application Summary: “1,3-Bis(bromomethyl)-5-methylbenzene” can be used in the synthesis of polysubstituted benzenes.
1,3-Bis(bromomethyl)-5-methylbenzene, also known as m-α,α'-dibromo-m-xylene, is an aromatic compound with the molecular formula and a molecular weight of approximately 263.957 g/mol. Its structure features a benzene ring substituted with two bromomethyl groups at the 1 and 3 positions and a methyl group at the 5 position. This compound is characterized by its reactivity due to the presence of bromine atoms, which can participate in various
1,3-Bis(bromomethyl)-5-methylbenzene can undergo several types of reactions:
Several methods can be employed to synthesize 1,3-bis(bromomethyl)-5-methylbenzene:
1,3-Bis(bromomethyl)-5-methylbenzene finds utility in several areas:
Research on the interactions of 1,3-bis(bromomethyl)-5-methylbenzene with other chemical species is essential for understanding its reactivity and potential applications. Studies typically focus on its behavior in various coupling reactions and its ability to form stable complexes with metals in catalysis. Additionally, investigations into its interactions with biological targets could provide insights into its pharmacological potential.
Several compounds are structurally similar to 1,3-bis(bromomethyl)-5-methylbenzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-3,5-bis(bromomethyl)benzene | C9H10Br3 | Contains three bromine atoms; more reactive |
3,5-Bis(bromomethyl)toluene | C9H10Br2 | Similar structure but with a different methyl position |
1,4-Bis(bromomethyl)benzene | C9H10Br2 | Different substitution pattern on the benzene ring |
These compounds share similarities in their brominated structures but differ in their substitution patterns and reactivity profiles. The unique arrangement of substituents in 1,3-bis(bromomethyl)-5-methylbenzene contributes to its specific chemical behavior and potential applications in organic synthesis .
Corrosive;Irritant